molecular formula C14H17NO5 B1607141 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde CAS No. 31438-76-3

3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde

Cat. No.: B1607141
CAS No.: 31438-76-3
M. Wt: 279.29 g/mol
InChI Key: BQTSMYCTOXDRPF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde is C14H17NO5 . The SMILES representation of the molecule is COC1=C (C=CC (=C1)C=O)OCC (=O)N2CCOCC2 .

Scientific Research Applications

Cytotoxicity and Apoptotic Studies

Silver(I) complexes with compounds related to 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde demonstrate appreciable cytotoxic activity against human tumor cells. They exhibit potential in the treatment of lung and breast cancers, showing the ability to induce apoptosis and mitochondrial membrane depolarization in cancer cells (Silva et al., 2020).

Synthesis of 3-Carboxycoumarins

In a reaction involving 2-hydroxy- or 2-methoxy-substituted benzaldehydes, compounds including this compound can be used to synthesize 3-carboxycoumarins. These compounds have significant potential in green chemistry applications (Bandgar et al., 1999).

Enzyme Catalyzed Asymmetric C–C-Bond Formation

This compound has applications in enzymatic reactions for the synthesis of benzoin derivatives. It plays a role in reaction engineering and development of reactor concepts for the preparative synthesis of these compounds, which are significant in pharmaceutical and chemical industries (Kühl et al., 2007).

Lewis Acid-Catalyzed Synthesis

Used in Lewis acid-catalyzed synthesis processes, this compound is involved in the creation of various carboxylates and oxazolines, contributing to advancements in organic synthesis and medicinal chemistry (Suga et al., 1993).

Reduction Catalysis by Metal Oxo Complexes

In the context of organic carbonyl group hydrosilation, derivatives of this compound can be catalyzed by metal oxo complexes. This application is crucial in the field of organic chemistry, particularly in the synthesis of protected alcohols (Ison et al., 2005).

Properties

IUPAC Name

3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-13-8-11(9-16)2-3-12(13)20-10-14(17)15-4-6-19-7-5-15/h2-3,8-9H,4-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTSMYCTOXDRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351073
Record name 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31438-76-3
Record name 3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31438-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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